molecular formula C14H11ClN2O3 B5627664 N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

Cat. No. B5627664
M. Wt: 290.70 g/mol
InChI Key: IJONNIOUYPRLPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and related compounds often involves multiple steps, including nitration, chlorination, and amide formation. Techniques such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods are commonly employed to characterize the synthesized compounds and confirm their structures. For instance, one study detailed the synthesis and characterization of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, utilizing these techniques and explored its structure-property relationships through density functional theory calculations (DFT) and X-ray diffraction, highlighting the compound's monoclinic crystal structure and its stabilization through pi-pi conjugation and hydrogen bonding interactions (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is characterized by its aromatic rings and the functional groups attached to them. The arrangement of these groups and the overall molecular conformation are elucidated through techniques like single crystal X-ray diffraction. For example, research into related compounds shows how the crystal structure is influenced by intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which play a crucial role in determining the compound's physical and chemical behavior (Saeed, Hussain, Abbas, & Bolte, 2010).

Chemical Reactions and Properties

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide participates in various chemical reactions, leveraging its functional groups for transformations such as nitro reduction, amide bond formation, and nucleophilic substitution. Studies on similar nitrophenylbenzamides reveal insights into their chemical behavior, including reaction mechanisms and the influence of substituents on reactivity. These investigations contribute to our understanding of how structural modifications affect the chemical properties of such compounds (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Physical Properties Analysis

The physical properties of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in chemical syntheses. These properties are often investigated through spectroscopic methods and thermal analysis. Research on related compounds highlights the importance of crystallographic studies in understanding the material's properties, including its stability and solubility behavior (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions, are fundamental aspects of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. Studies on structurally related benzamides provide valuable information on their electrophilic and nucleophilic reaction sites, as well as how these properties can be harnessed for synthetic applications (Trstenjak, Ilaš, & Kikelj, 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system. Unfortunately, the mechanism of action for “N-(4-chloro-3-nitrophenyl)-4-methylbenzamide” is not documented .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-(4-chloro-3-nitrophenyl)-4-methylbenzamide” is not available .

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)14(18)16-11-6-7-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONNIOUYPRLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

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